![molecular formula C21H19N3O2 B2864983 (4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone CAS No. 1040706-91-9](/img/structure/B2864983.png)
(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Description
The compound “(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many bioactive compounds and drugs . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Cancer Therapeutics: Targeting PKM2 in Colorectal Cancer
NPD10084 has been identified as a compound with anti-proliferative activity against colorectal cancer cells. The compound’s mechanism involves the thermal destabilization of pyruvate kinase muscle isoform 2 (PKM2), a glycolytic enzyme crucial for cancer metabolism . By disrupting the PKM2 complex, NPD10084 inhibits non-glycolytic PKM2-regulated signaling pathways, offering a novel approach to cancer treatment .
Proteome-wide Cellular Thermal Shift Assay (CETSA)
The development of 2D Gel Electrophoresis-Based Proteome-wide CETSA (2DE-CETSA) has been facilitated by compounds like NPD10084. This method allows for the identification of thermal stability-shifted proteins due to interactions with small compounds, providing insights into the molecular targets and mechanisms of action of potential therapeutics .
Drug Discovery: Phenotypic Screening
NPD10084 was discovered through cell-based phenotypic screening, which is a strategy that does not rely on preconceived target molecules. This approach can lead to the discovery of first-in-class small-molecule drugs, with NPD10084 serving as a prime example of the success of this method .
Protein-Protein Interaction Disruption
NPD10084 has been shown to interrupt protein-protein interactions between PKM2 and other proteins such as β-catenin or STAT3. This disruption leads to the suppression of downstream signaling, which is vital for the proliferation and survival of cancer cells .
Target Validation of Small Compounds
The CETSA method, particularly the 2DE-CETSA, is a label-free technique for target validation of small compounds like NPD10084. It monitors the thermal stabilization or destabilization of proteins due to binding with the compound, thus confirming the direct molecular targets .
Anti-Cancer Compound Profiling
Using the 2DE-CETSA technique, researchers can profile the thermally shifted proteins after treatment with compounds like NPD10084. This profiling helps in understanding the compound’s impact on the cellular proteome and its potential as an anti-cancer agent .
properties
IUPAC Name |
(4-methoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-20-8-4-7-17-14(20)11-19(23-17)21(25)24-10-9-18-15(12-24)13-5-2-3-6-16(13)22-18/h2-8,11,22-23H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSWHYOKYAGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone |
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